molecular formula C24H28N2O6S B11489856 7-({[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one

7-({[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one

Cat. No.: B11489856
M. Wt: 472.6 g/mol
InChI Key: QZKNSNMXJTWOBB-UHFFFAOYSA-N
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Description

7-({[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is a complex organic compound that features a unique combination of adamantane, oxadiazole, and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-({[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the adamantane moiety, and the final coupling with the benzofuran derivative. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-({[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

7-({[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in areas such as cancer, infectious diseases, and neurological disorders.

    Industry: The compound’s properties might make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of 7-({[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The adamantane moiety may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The oxadiazole and benzofuran rings could interact with active sites on proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-({[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is unique due to its combination of structural features, which may confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, sets it apart from other adamantane derivatives, potentially leading to different mechanisms of action and applications.

Properties

Molecular Formula

C24H28N2O6S

Molecular Weight

472.6 g/mol

IUPAC Name

7-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-4,5,6-trimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C24H28N2O6S/c1-28-18-15-10-31-21(27)17(15)16(19(29-2)20(18)30-3)11-33-23-26-25-22(32-23)24-7-12-4-13(8-24)6-14(5-12)9-24/h12-14H,4-11H2,1-3H3

InChI Key

QZKNSNMXJTWOBB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1COC2=O)CSC3=NN=C(O3)C45CC6CC(C4)CC(C6)C5)OC)OC

Origin of Product

United States

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